molecular formula C14H12FN5O2 B2899868 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013785-72-2

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2899868
CAS No.: 1013785-72-2
M. Wt: 301.281
InChI Key: NPEMAYLQZDGFFF-UHFFFAOYSA-N
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Description

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a fluorophenyl group, an oxadiazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The fluorophenyl group is introduced via a nucleophilic substitution reaction. The final step involves the formation of the pyrazole ring through a condensation reaction with a suitable diketone or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound, modifying its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the compound.

Scientific Research Applications

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s fluorophenyl and oxadiazole groups are crucial for its binding affinity and specificity towards these targets . The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its combination of a fluorophenyl group, an oxadiazole ring, and a pyrazole ring This structural arrangement imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2/c1-8-7-11(20(2)19-8)12(21)16-14-18-17-13(22-14)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEMAYLQZDGFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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